molecular formula C11H9NO2 B11910015 8-Methyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 51048-62-5

8-Methyl-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B11910015
CAS No.: 51048-62-5
M. Wt: 187.19 g/mol
InChI Key: KEQPMCOPCNPVHY-UHFFFAOYSA-N
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Description

8-Methyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused dioxole ring attached to the quinoline core, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 8-Methyl-[1,3]dioxolo[4,5-g]quinoline involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide as a brominating agent. The reaction is initiated using a 150-W tungsten bulb, leading to the formation of the desired monobromo product in good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Methyl-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with DNA gyrase, an enzyme crucial for DNA replication. By inhibiting DNA gyrase, this compound can prevent bacterial DNA replication, leading to antibacterial effects. Additionally, it may act as a dopamine reuptake inhibitor, affecting neurotransmission processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-[1,3]dioxolo[4,5-g]quinoline is unique due to its fused dioxole ring, which imparts distinct chemical properties and enhances its biological activity

Biological Activity

Overview

8-Methyl-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a quinoline core fused with a dioxolo ring, suggests diverse interactions with biological targets. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C15H13NO6C_{15}H_{13}NO_6. The compound features a quinoline core that is known for various pharmacological properties. The presence of the dioxolo ring enhances its potential to interact with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Starting materials undergo condensation under controlled conditions to form the quinoline core.
  • Introduction of Functional Groups : The dioxolo ring and other functional groups are introduced through subsequent reactions involving specific reagents and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Quinoline derivatives have been studied for their anticancer properties. For instance, a study on quinoline-based compounds demonstrated their ability to inhibit DNA methyltransferases (DNMTs), which are crucial in cancer progression. The intercalation into DNA by these compounds suggests a potential pathway for anticancer activity through epigenetic modulation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes. In particular:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are vital in treating conditions like Alzheimer's disease. Similar compounds have demonstrated significant inhibitory effects with low IC50 values .
  • Monoamine Oxidase (MAO) : Compounds with similar structures have been evaluated for their ability to inhibit MAO-B, contributing to neuroprotective effects .

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and DNA. These interactions can modulate biological pathways leading to therapeutic effects.

Interaction with Enzymes

The compound may exert its effects through:

  • Competitive Inhibition : Binding to active sites on enzymes like AChE or MAO-B.
  • Allosteric Modulation : Inducing conformational changes in enzyme structures that affect their activity.

Case Studies and Research Findings

Several studies highlight the biological potential of quinoline derivatives:

  • Alzheimer's Disease Research : A series of hybrid compounds combining quinoline and oxadiazole moieties were synthesized and evaluated for AChE inhibition. Compounds showed substantial activity with IC50 values ranging from 0.033 μM to 0.177 μM .
  • Cardiotoxicity Models : In cardiomyocyte studies using doxorubicin-induced toxicity models, quinoline derivatives exhibited protective effects against cell death while maintaining high viability rates .

Comparative Analysis

CompoundActivityIC50 ValueNotes
This compoundAChE InhibitionTBDPotential neuroprotective agent
Quinoline Derivative AAChE Inhibition0.033 μMStrong inhibitor
Quinoline Derivative BCardiotoxicity Protection>40 μMMaintains cell viability

Properties

CAS No.

51048-62-5

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methyl-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C11H9NO2/c1-7-2-3-12-9-5-11-10(4-8(7)9)13-6-14-11/h2-5H,6H2,1H3

InChI Key

KEQPMCOPCNPVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC2=NC=C1)OCO3

Origin of Product

United States

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